molecular formula C22H18N2O4S2 B2936859 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(phenylsulfonyl)propanamide CAS No. 868675-81-4

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(phenylsulfonyl)propanamide

Cat. No. B2936859
CAS RN: 868675-81-4
M. Wt: 438.52
InChI Key: YSRMTDLWBVJXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(phenylsulfonyl)propanamide” is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a phenylsulfonyl group, and a propanamide group. These functional groups suggest that the compound might have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzo[d]thiazol-2-yl group might be introduced through a cyclization reaction . The phenylsulfonyl group could be introduced through a sulfonation reaction . The propanamide group might be introduced through an amide coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d]thiazol-2-yl group is a heterocyclic aromatic ring, which would contribute to the compound’s stability and possibly its fluorescence properties . The phenylsulfonyl group is a strong electron-withdrawing group, which could affect the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the phenylsulfonyl and benzo[d]thiazol-2-yl groups. For example, the phenylsulfonyl group might make the compound susceptible to nucleophilic attack . The benzo[d]thiazol-2-yl group might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic benzo[d]thiazol-2-yl group might increase the compound’s stability and possibly its fluorescence properties . The phenylsulfonyl group is a strong electron-withdrawing group, which could affect the compound’s solubility and reactivity .

Future Directions

The future research directions for this compound could be vast, depending on its properties and potential applications. For instance, if it shows promising anti-cancer activities, further studies could be conducted to understand its mechanism of action and to optimize its structure for better efficacy .

Mechanism of Action

Target of Action

Similar compounds with a 1,3-benzothiazol-2-one structure have been associated with antinociceptive activity , suggesting potential targets could be pain receptors or related pathways.

Mode of Action

Based on the antinociceptive activity of similar compounds , it could be hypothesized that this compound may interact with pain receptors or related pathways, leading to a decrease in pain perception.

Result of Action

Based on the potential antinociceptive activity of similar compounds , it could be inferred that the compound may result in reduced pain perception at the molecular and cellular levels.

properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c25-19-14-15(10-11-17(19)22-24-18-8-4-5-9-20(18)29-22)23-21(26)12-13-30(27,28)16-6-2-1-3-7-16/h1-11,14,25H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRMTDLWBVJXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.